N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This can have various downstream effects, depending on the specific neurons involved .
Pharmacokinetics
It has been suggested that the compound has satisfactory drug-like characteristics and adme properties .
Result of Action
The inhibition of AChE by this compound can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This can enhance the transmission of nerve impulses, which can have various effects at the cellular and molecular levels, depending on the specific neurons involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction yields 4-(4-methoxyphenyl)thiazol-2-amine.
Amidation Reaction: The 4-(4-methoxyphenyl)thiazol-2-amine is then reacted with 3-tosylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The tosyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)thiazol-2-yl)-3-tosylpropanamide.
Reduction: Formation of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-aminopropanamide.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Studied for their anti-inflammatory properties.
Uniqueness
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is unique due to its specific structural features, such as the presence of both a methoxy group and a tosyl group, which contribute to its distinct chemical reactivity and biological activity. Its potential as an acetylcholinesterase inhibitor also sets it apart from other similar compounds.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-3-9-17(10-4-14)28(24,25)12-11-19(23)22-20-21-18(13-27-20)15-5-7-16(26-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBBBKBLFIXGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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